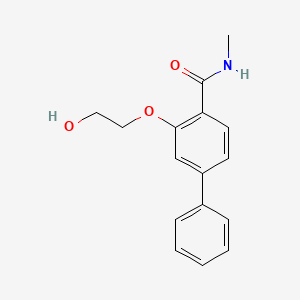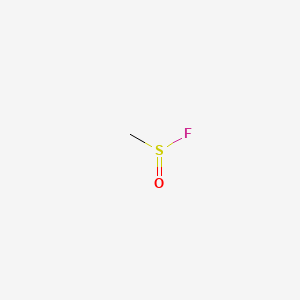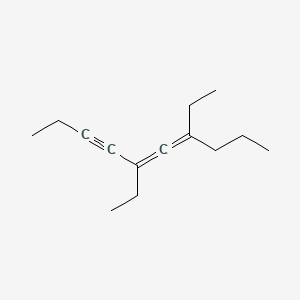
5,6-Decadien-3-yne, 5,7-diethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Decadien-3-yne, 5,7-diethyl- is an organic compound with the molecular formula C14H22. It is a member of the acyclic hydrocarbons and is characterized by the presence of multiple unsaturated bonds, including both double and triple bonds. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Decadien-3-yne, 5,7-diethyl- typically involves the use of diethyl sulfate and 2,4-hexadiyne as starting materials. The reaction conditions often require specific temperatures and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions are common in industrial settings to ensure efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Decadien-3-yne, 5,7-diethyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or ozone.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alkanes or alkenes .
Applications De Recherche Scientifique
5,6-Decadien-3-yne, 5,7-diethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 5,6-Decadien-3-yne, 5,7-diethyl- exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering cellular processes, and influencing biochemical pathways. The specific molecular targets and pathways depend on the context of its application, whether in biological systems or chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,6-Diethyl-4,5-hexadien-7-in
- 5,7-diethyl-deca-5,6-dien-3-yne
- 5,6-Decadien-3-yne, 5,7-diethyl
Uniqueness
5,6-Decadien-3-yne, 5,7-diethyl- is unique due to its specific arrangement of double and triple bonds, which confer distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
61227-89-2 |
|---|---|
Formule moléculaire |
C14H22 |
Poids moléculaire |
190.32 g/mol |
InChI |
InChI=1S/C14H22/c1-5-9-11-14(8-4)12-13(7-3)10-6-2/h5-8,10H2,1-4H3 |
Clé InChI |
HFTHVMPRQHDBBN-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=C=C(CC)C#CCC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


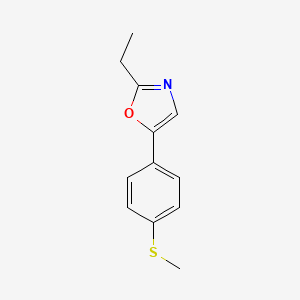


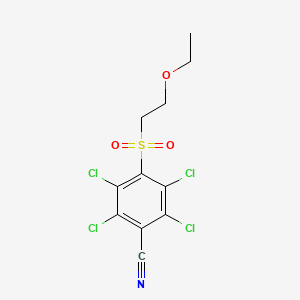
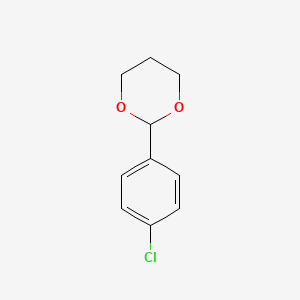
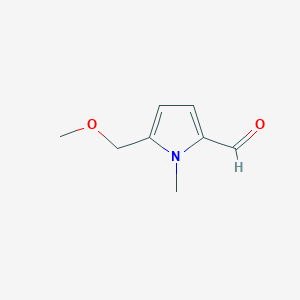
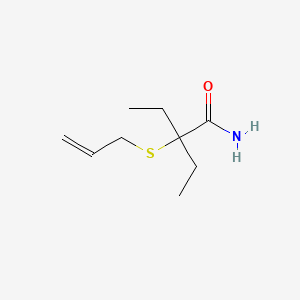

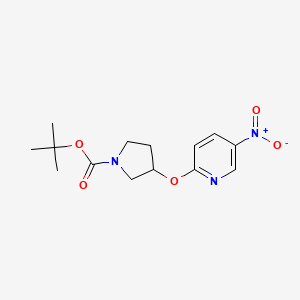
![3-(3,5-Bis-trifluoromethyl-phenyl)-N-[4-bromo-2-(1H-tetrazol-5-yl)-phenyl]-3-oxo-propionamide](/img/structure/B13954703.png)
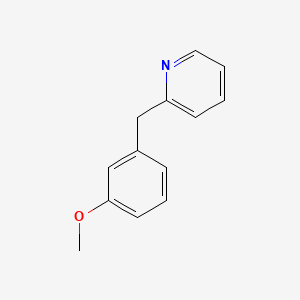
![1-(8-Cyclopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13954710.png)
